molecular formula C11H10N8S B5892905 3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-7-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-7-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Cat. No.: B5892905
M. Wt: 286.32 g/mol
InChI Key: DLXGSPIGVLFUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-7-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that belongs to the family of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-7-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves multiple synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, which leads to the annulation of the triazole ring on the thiadiazole scaffold . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include acetic anhydride, pyridine, and reflux conditions . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-7-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This interaction can lead to various therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Similar compounds to 3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-7-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE include other triazolothiadiazines, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

3-propan-2-yl-6-(tetrazolo[1,5-a]pyridin-7-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N8S/c1-6(2)9-13-14-11-19(9)15-10(20-11)7-3-4-18-8(5-7)12-16-17-18/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXGSPIGVLFUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(S2)C3=CC4=NN=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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